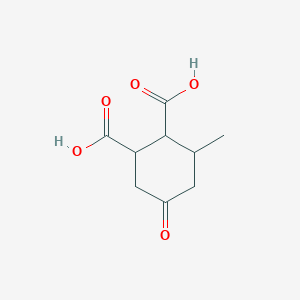

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid

CAS No.: 15941-53-4

Cat. No.: VC3100962

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15941-53-4 |

|---|---|

| Molecular Formula | C9H12O5 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid |

| Standard InChI | InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | FTECSEOMYYNPLN-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)CC(C1C(=O)O)C(=O)O |

| Canonical SMILES | CC1CC(=O)CC(C1C(=O)O)C(=O)O |

Introduction

Physical and Chemical Properties

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid is characterized by the following physical and chemical properties:

| Property | Value |

|---|---|

| CAS Number | 15941-53-4 |

| Molecular Formula | C₉H₁₂O₅ |

| Molecular Weight | 200.19 g/mol |

| Physical Form | Powder |

| Standard InChI | InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) |

| Standard InChIKey | FTECSEOMYYNPLN-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)CC(C1C(=O)O)C(=O)O |

The compound features two carboxyl groups (-COOH) at positions 1 and 2 on the cyclohexane ring, a methyl group at position 3, and a ketone (oxo) group at position 5. This arrangement of functional groups contributes to its unique chemical properties and reactivity profile .

Structural Characteristics

The structural features of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid significantly influence its chemical behavior and potential applications:

Functional Groups

The compound contains three key functional groups:

-

Two carboxylic acid groups (-COOH) positioned at 1,2-configuration on the cyclohexane ring

-

A ketone group (C=O) at position 5

-

A methyl substituent (-CH₃) at position 3

This combination of functional groups creates a molecule with both acidic properties (from the carboxylic acid groups) and electrophilic characteristics (from the ketone group).

Stereochemistry

The stereochemistry of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid presents interesting features due to the presence of multiple stereogenic centers. The 1,2-dicarboxyl configuration can exist in both cis and trans arrangements, although specific information about the preferred stereochemistry of this particular compound is limited in the available literature .

| Test Culture | MIC (μg/mL) for Related Compound |

|---|---|

| P. aeruginosa | 62.5 |

| A. baumannii | 125 |

| E. coli | 250 |

| K. pneumoniae | 500 |

While this data is for a related compound (dimethyl-5-acetyl-1,3-dicyano-4-hydroxy-4-methyl-2,6-diphenylcyclohexane-1,3-dicarboxylate), it suggests potential antimicrobial applications for functionalized cyclohexane derivatives like 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid .

Comparison with Similar Compounds

Understanding 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid in the context of related compounds helps highlight its unique properties:

Comparison with Other Cyclohexane Derivatives

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid | C₉H₁₂O₅ | Two carboxyl groups at 1,2-positions; ketone at position 5; methyl at position 3 |

| Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | C₁₀H₁₄O₅ | Esterified carboxyl groups; different positioning (1,3 vs. 1,2) |

| 3-Methyl-2-oxocyclohexane-1-carboxylic acid | C₈H₁₂O₃ | Single carboxyl group; ketone at position 2 |

| cis-4-cyclohexene-1,2-dicarboxylic acid | C₈H₁₀O₄ | Contains a double bond; lacks methyl and ketone groups |

These structural differences affect properties such as solubility, acidity, reactivity, and potential applications .

Future Research Directions

Several promising avenues for future research on 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid include:

Synthesis Optimization

Development of efficient and scalable synthetic routes would enhance accessibility of this compound for research and applications. Potential approaches include:

-

Green chemistry methods with reduced environmental impact

-

Catalyst-assisted transformations for improved yield and selectivity

Biological Activity Exploration

Systematic investigation of biological activities could reveal valuable applications:

-

Comprehensive antimicrobial screening, particularly against resistant strains

-

Evaluation of potential anti-inflammatory or antioxidant properties

Materials Development

The compound's functional groups offer opportunities for materials science applications:

-

Polymerization and copolymerization studies

-

Development of functional coatings or films

-

Creation of specialized polymers with controlled degradability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume